molecular formula C10H12O3 B134125 4-Hydroxy-3-methoxyphenylacetone CAS No. 2503-46-0

4-Hydroxy-3-methoxyphenylacetone

Cat. No. B134125
CAS RN: 2503-46-0
M. Wt: 180.2 g/mol
InChI Key: LFVCJQWZGDLHSD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxyphenylacetone is a volatile aromatic compound released from hard woods . It is often found in wine that has been aged in wood barrels contributing to the wine’s flavor profile . It is also released during combustion, giving flavor to smoked meats . It is used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is an enzyme responsible for reactive oxygen species production .


Synthesis Analysis

The compound 4-hydroxy-3-methoxyphenylacetone is a key intermediate of drug synthesis . Vanillin is treated with nitroethane in the presence of n-butylamine and glacial acetic acid in toluene and refluxed for 8 hours to give 2-methoxy-4-(2-nitro-1-propenyl) phenol .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-methoxyphenylacetone is C10H12O3 . The molecular weight is 180.2 .


Chemical Reactions Analysis

4-Hydroxy-3-methoxyphenylacetone is used in pharmaceutical testing . It is a key intermediate in drug synthesis .


Physical And Chemical Properties Analysis

4-Hydroxy-3-methoxyphenylacetone is a liquid at room temperature . It has a refractive index of n20/D 1.55 (lit.) . The boiling point is 126-127 °C/0.3 mmHg (lit.) , and the density is 1.163 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceuticals and Drug Development

4-Hydroxy-3-methoxyphenylacetone serves as a key intermediate in drug synthesis. Researchers explore its potential in designing novel pharmaceutical compounds. It can be modified to create derivatives with specific pharmacological activities. For instance, it might be used as a precursor for anti-inflammatory drugs or other therapeutic agents .

Biological Studies and Enzyme Inhibition

Researchers study 4-Hydroxy-3-methoxyphenylacetone as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase . This enzyme is responsible for reactive oxygen species production. By inhibiting NADPH oxidase, the compound may have implications in treating inflammatory diseases and atherosclerosis .

Natural Product Synthesis

The compound’s structure resembles certain natural products found in plants. Researchers explore its role in biosynthetic pathways and its potential as a precursor for synthesizing other natural compounds. Understanding its biosynthesis can lead to the discovery of novel bioactive molecules.

Mechanism of Action

Target of Action

4-Hydroxy-3-methoxyphenylacetone, also known as Vanillyl methyl ketone, is primarily targeted towards the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase . This enzyme plays a crucial role in the production of reactive oxygen species .

Mode of Action

The compound acts as an inhibitor of NADPH oxidase . By inhibiting this enzyme, it reduces the production of reactive oxygen species, which are involved in various cellular processes, including cell signaling and homeostasis .

Biochemical Pathways

The inhibition of NADPH oxidase affects the reactive oxygen species production pathway . This can lead to a decrease in oxidative stress within the cell, potentially affecting various downstream effects such as inflammation and cellular damage .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (180.2 g/mol for this compound ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted.

Result of Action

The primary result of 4-Hydroxy-3-methoxyphenylacetone’s action is the reduction of oxidative stress within the cell due to decreased production of reactive oxygen species . This can lead to a decrease in inflammation and cellular damage, making it potentially useful in the treatment of various inflammatory diseases and atherosclerosis .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-3-methoxyphenylacetone can be influenced by various environmental factors. For instance, the compound is sensitive to air , suggesting that its stability and efficacy might be affected by exposure to oxygen. Additionally, the compound is soluble in alcohol and water , which could influence its distribution and absorption within the body

Safety and Hazards

4-Hydroxy-3-methoxyphenylacetone may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

4-Hydroxy-3-methoxyphenylacetone is often used as a chemical synthesis intermediate, especially for synthesizing biologically active compounds . It is also used by some researchers to study neurotransmitters, drug action mechanisms, and related diseases of the nervous system .

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCJQWZGDLHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075060
Record name 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxy-3-methoxyphenylacetone

CAS RN

2503-46-0
Record name Guaiacylacetone
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Record name Guaiacylacetone
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Record name Guaiacylacetone
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Record name 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Record name 1-(4-hydroxy-3-methoxyphenyl)acetone
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Record name 4-HYDROXY-3-METHOXYPHENYLACETONE
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Synthesis routes and methods I

Procedure details

To a refluxing azeotropic mixture of 125 ml toluene and 100 ml 10% sulfuric acid is added an aqueous solution (~250 ml.) to 9.0 g 1-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol (from step C) at such a rate that the volume of the aqueous phase remained constant during the addition, returning the toluene and separating the aqueous phase of the distillate by a Dean-Stark head. The separation of the water is discontinued after ~250 ml is collected and the reaction mixture is refluxed for an additional hour.
Quantity
9 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Quantity
100 mL
Type
reactant
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Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of isoeugenol (8.21 g., 50 mm.), acetic anhydride (5.62 g., 55 mm.) and anhydrous sodium acetate (0.41 g., 5 mm.) is heated at 100° C.-105° C. under nitrogen atmosphere for 2.5 hours. The reaction mixture is cooled and diluted with 65 ml. of toluene before a solution (11 ml.) of 38.6% peracetic and 0.85 g. of sodium acetate in acetic acid is added slowly. After heating at 50° C.-60° C. for 2-3 hours, the reaction mixture is cooled to 20° C. and treated with aqueous sodium bisulfite (2.8 g.) to destroy excess peracetic acid. The entire mixture is mixed with 8 ml. of toluene, 50 ml. of 14% aqueous sulfuric acid, and is heated with stirring to reflux for 12.5 hours. After cooling to ambient temperature, the toluene layer is separated, and the aqueous layer extracted 3×20 ml. of toluene. The toluene layers are combined, washed with saturated aqueous sodium sulfate, dried over anhydrous magnesium sulfate and concentrated in vacuo to give methylvanillyl ketone in 85.3% yield.
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
0.41 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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2.8 g
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0 (± 1) mol
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Reaction Step Four
Yield
85.3%

Synthesis routes and methods III

Procedure details

A solution of 30% aqueous hydrogen peroxide (9 ml, 85.5 mm) and formic acid (16 ml, 88%) is added to a solution of isoeugenol (8.1 gm, 50 mm) in formic acid (4 ml). The reaction mixture is stirred at 35° C.-40° C. under nitrogen atmosphere for 3 hours. The resulting 1-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol-monoformate is treated with 10% aqueous sulfuric acid (125 ml.) and toluene (125 ml.). After refluxing with mixing for 6 hours, the reaction mixture is cooled to room temperature, and the toluene layer separated. The aqueous layer is extracted with fresh toluene and the toluene layers are combined, washed with saturated aqueous sodium sulfate, dried over anhydrous sodium sulfate and concentrated to give methylvanillyl ketone in 48% yield.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol monoformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
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reactant
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125 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary metabolic pathways of compounds structurally similar to 4-Hydroxy-3-methoxyphenylacetone?

A1: Research on structurally similar compounds like eugenol methyl ether (3,4-dimethoxyallylbenzene) and isoeugenol methyl ether (3,4-dimethoxypropenylbenzene) offers valuable insights [].

    Q2: How is 4-Hydroxy-3-methoxyphenylacetone synthesized, and what are the key characteristics of the synthesis process?

    A2: 4-Hydroxy-3-methoxyphenylacetone is synthesized from vanillin in a three-step process []:

      Q3: What spectroscopic techniques are used to confirm the structure of 4-Hydroxy-3-methoxyphenylacetone?

      A3: The chemical structure of 4-Hydroxy-3-methoxyphenylacetone has been rigorously confirmed using the following spectroscopic methods []:

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